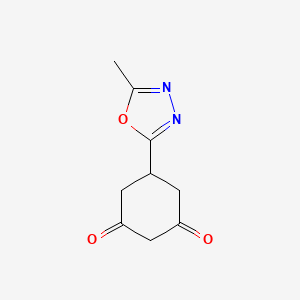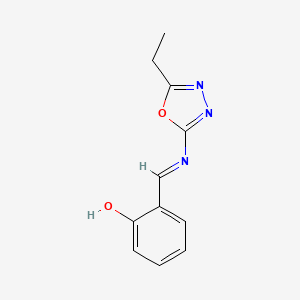
2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)imino)methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)imino)methyl)phenol is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom This particular compound is characterized by the presence of an ethyl group at the 5-position of the oxadiazole ring and a phenol group attached to the imino-methyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)imino)methyl)phenol typically involves the cyclization of appropriate hydrazide precursors. One common method includes the reaction of benzophenone hydrazide with ethyl chloroformate, followed by cyclization in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)imino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imino group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the phenol ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)imino)methyl)phenol has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer, antibacterial, and antifungal activities. It is being studied for its ability to inhibit various enzymes and pathways involved in disease progression.
Material Science: The compound’s unique structure makes it suitable for use in the development of high-energy materials and polymers.
Biology: It is used in the study of biological systems and interactions due to its ability to form stable complexes with metal ions.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)imino)methyl)phenol involves its interaction with specific molecular targets. In medicinal applications, the compound is known to inhibit enzymes such as tyrosine kinases and proteases, which play a crucial role in cell signaling and disease progression . The oxadiazole ring is believed to interact with the active sites of these enzymes, leading to their inhibition.
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with different substitution patterns.
1,3,4-Oxadiazole: Similar to 2-(((5-Ethyl-1,3,4-oxadiazol-2-yl)imino)methyl)phenol but with different functional groups.
1,2,5-Oxadiazole:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and the phenol moiety enhances its reactivity and potential for forming stable complexes with metal ions, making it valuable in various scientific and industrial applications .
特性
分子式 |
C11H11N3O2 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
2-[(E)-(5-ethyl-1,3,4-oxadiazol-2-yl)iminomethyl]phenol |
InChI |
InChI=1S/C11H11N3O2/c1-2-10-13-14-11(16-10)12-7-8-5-3-4-6-9(8)15/h3-7,15H,2H2,1H3/b12-7+ |
InChIキー |
AVRBYQDTLFEPLH-KPKJPENVSA-N |
異性体SMILES |
CCC1=NN=C(O1)/N=C/C2=CC=CC=C2O |
正規SMILES |
CCC1=NN=C(O1)N=CC2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4,6-dipentylphenol](/img/structure/B13104513.png)
![Tetrahydro-1H-thiazolo[3,4-a]pyrazin-8(3H)-one](/img/structure/B13104518.png)
![methyl N-[(2S)-1-[(2S)-2-[5-[6-(5-cyclopropylthiophen-2-yl)-1-fluoro-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13104528.png)
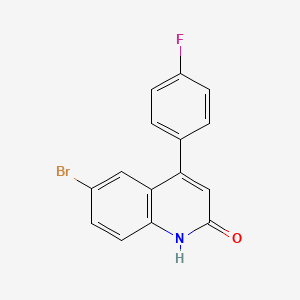
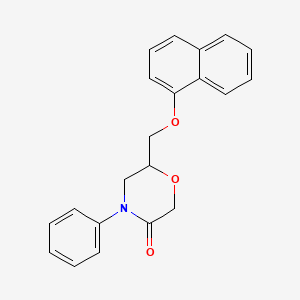


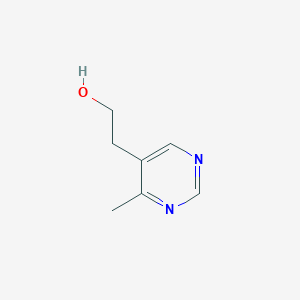
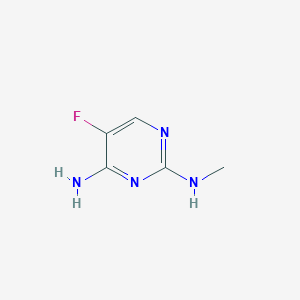
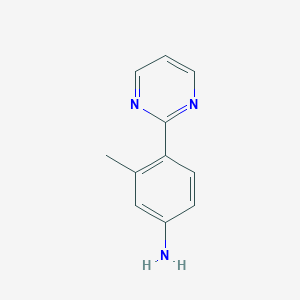
![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13104581.png)


